molecular formula C23H16Cl2N2O3 B5173325 N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide CAS No. 4147-77-7

N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide

Cat. No.: B5173325
CAS No.: 4147-77-7
M. Wt: 439.3 g/mol
InChI Key: IAHCKZWIQKYZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with three distinct moieties:

  • A 3,4-dichlorophenyl group at the N-terminus, which is commonly associated with bioactivity in agrochemicals and pharmaceuticals (e.g., propanil, a herbicide) .
  • A 1,3-dioxo-isoindol-2-yl group, a phthalimide derivative known for its role in enhancing thermal stability and modulating biological activity in polyimides and CNS-targeting drugs .

Its synthesis likely involves coupling a 3,4-dichloroaniline derivative with a preformed isoindole-dione-propanamide intermediate, analogous to methods described for related propanamides .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O3/c24-18-11-10-15(13-19(18)25)26-21(28)20(12-14-6-2-1-3-7-14)27-22(29)16-8-4-5-9-17(16)23(27)30/h1-11,13,20H,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHCKZWIQKYZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC(=C(C=C2)Cl)Cl)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383084
Record name ST50185842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4147-77-7
Record name ST50185842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Molecular Features Molecular Weight Reported Activity/Synthesis Reference
N-(3,4-dichlorophenyl)-2-(1,3-dioxo-isoindol-2-yl)-3-phenylpropanamide Propanamide with 3,4-dichlorophenyl, isoindole-dione, and phenyl groups ~443.3 (calc.) Not specified N/A
3-Chloro-N-phenyl-phthalimide Phthalimide with chloro and phenyl substituents 257.67 Monomer for polyimides
4-(1,3-Dioxo-isoindol-2-yl)-N-(substituted phenyl)butanamides Butanamide-linked phthalimide-GABA hybrids ~350–400 Anticonvulsant/neurotoxic
Propanil (N-(3,4-dichlorophenyl)propanamide) Simple propanamide with 3,4-dichlorophenyl group 218.08 Herbicide
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride Propanoate ester with isoindole-dione and 4-aminophenyl groups 374.82 Synthetic intermediate

Core Backbone Variations

  • Propanamide vs. Butanamide: The target compound’s propanamide chain differs from the butanamide linker in Jegadeesan’s phthalimide-GABA hybrids .
  • Ester vs. Amide Termini : Unlike the ethyl ester in ’s compound, the target molecule retains an amide group, enhancing stability and hydrogen-bonding capacity .

Substituent Effects

  • 3,4-Dichlorophenyl Group : Shared with propanil (herbicide) , this group confers electrophilicity and lipid solubility, critical for membrane penetration. In the target compound, its presence may synergize with the isoindole-dione moiety for CNS activity, as seen in anticonvulsant phthalimide analogs .
  • Isoindole-dione vs. Simpler Phthalimides: The target’s isoindole-dione group is structurally analogous to 3-chloro-N-phenyl-phthalimide (), a monomer for high-performance polymers. This moiety’s electron-withdrawing properties could enhance thermal stability in materials or modulate drug metabolism .

Pharmacological and Functional Insights

  • Anticonvulsant Potential: Phthalimide-GABA hybrids () demonstrate that the isoindole-dione group paired with anilide/hydrazone linkers can suppress seizures via GABAergic or glutamatergic pathways. The target compound’s phenyl and dichlorophenyl groups may further optimize blood-brain barrier penetration .

Q & A

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Evaluate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) and bioavailability. Use LC-MS/MS to quantify plasma concentrations. Adjust formulations (e.g., nanoemulsions) to improve solubility and tissue penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.